molecular formula C11H11NO2 B2766655 6-ethyl-1H-indole-2-carboxylic Acid CAS No. 383132-71-6

6-ethyl-1H-indole-2-carboxylic Acid

Cat. No. B2766655
M. Wt: 189.214
InChI Key: LZMHTROSSYBVAE-UHFFFAOYSA-N
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Description

“6-ethyl-1H-indole-2-carboxylic Acid” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

Indole derivatives can be synthesized according to the seven positions available for accommodation of different substitutions . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . For instance, arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate have been used to synthesize starting compounds .


Chemical Reactions Analysis

Indole derivatives have been found to have unique inhibitory properties due to the effect of the carboxamide moiety at positions 2 and 3 . They have been used as reactants for the preparation of various compounds with potential biological activities .

Scientific Research Applications

Synthetic Intermediates

6-ethyl-1H-indole-2-carboxylic acid and its derivatives have been explored in various synthetic applications. For instance, a study demonstrated the facile synthesis of 4-, 6-, and 7-formyl-1H-indole-2-carboxylates, which are valuable synthetic intermediates. These compounds were prepared from ethoxycarbonyl-1H-indole methanesulfonic acids, with transformations including elimination, hydrolysis, and oxidation steps, indicating a potential use in diverse synthetic pathways (Pete, Szöllösy, & Szokol, 2006).

Acylation Techniques

In another study, the Friedel-Crafts reaction of ethyl indole-2-carboxylate with acyl chlorides or acid anhydrides was investigated, highlighting its role in creating various acylindole carboxylates. The study found that under specific reaction conditions, different acylindole derivatives could be selectively synthesized (Murakami et al., 1988).

Polymer Synthesis

The compound also finds application in polymer chemistry. For instance, indole-6-carboxylic acid, a close derivative, was used to create copolymers with 3,4-ethylenedioxythiophene. These polymers showed promise in catalyzing methanol oxidation, indicating potential applications in electrochemistry and materials science (Wu, Kuo, Chen, & Chang, 2015).

Antiviral Research

In the realm of medicinal chemistry, derivatives of indole carboxylic acids have been synthesized and evaluated for antiviral activity. One study synthesized ethyl esters of bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and tested their efficacy against various viruses, highlighting their potential in pharmaceutical research (Ivashchenko et al., 2014).

Applications in Chemical Synthesis

Various studies have detailed the use of ethyl indole-2-carboxylate in chemical synthesis, demonstrating its versatility as an intermediate for the formation of different indole derivatives. This includes its use in reactions like cyclization, acylation, and coupling reactions, showcasing its broad applicability in synthetic chemistry (Tamura, Kwon, Chun, & Ikeda, 1978).

Biological Activity Studies

The synthesis and characterization of indole-2-carboxylic acid derivatives have also been explored for their potential biological activities. Research in this area focuses on developing new compounds with possible therapeutic applications, especially in the context of antibacterial and antifungal activities (Raju et al., 2015).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-ethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-3-4-8-6-10(11(13)14)12-9(8)5-7/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMHTROSSYBVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-1H-indole-2-carboxylic Acid

CAS RN

383132-71-6
Record name 6-ethyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
AH Tarawneh - 2015 - egrove.olemiss.edu
JDTic is a KOR selective antagonist belonging to the trans (3R, 4R)-dimethyl-4-(3-hydroxyphenyl) piperidine scaffold, which is known as an opioid antagonist pharmacophore for all …
Number of citations: 2 egrove.olemiss.edu

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